![molecular formula C5H7F2NO2 B8089957 (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B8089957.png)
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H7F2NO2 and its molecular weight is 151.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Medicinal Molecules : Pyrrolidin-2-ones and their derivatives, like (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one, are crucial in the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is significant for developing new drugs with improved biological activity (Rubtsova et al., 2020).
Diastereoselective Synthesis : The compound is used in the diastereoselective synthesis of trifluoromethyl-containing compounds, which is essential in creating molecules with specific spatial arrangements, a key factor in drug design and development (Ohkura et al., 2003).
Molecular Structure Studies : Studies on pyrrolidin-2-ones involve investigating their molecular structure through methods like NMR spectroscopy and IR spectrometry. Understanding the structure is vital for applications in drug design and synthesis (Cygler et al., 1985).
Glycosidase Inhibition : Derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, related to (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one, show inhibitory activity toward various glycosidases. This is significant in the field of biochemistry and for therapeutic applications in diseases related to enzyme malfunction (Popowycz et al., 2004).
Catalysis in Chemical Reactions : Compounds containing the pyrrolidin-2-one structure act as catalysts in various chemical reactions, including asymmetric Michael addition, which is crucial in creating compounds with high enantioselectivity (Yan-fang, 2008).
Metabolism and Pharmacokinetics Studies : Research on similar compounds helps in understanding their metabolism, excretion, and pharmacokinetics, which is essential in drug development and determining the safety and efficacy of new pharmaceuticals (Sharma et al., 2012).
properties
IUPAC Name |
(5R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRXZAKSZIVSCC-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)C1(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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